![molecular formula C21H20N2O5 B2932373 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365419-03-8](/img/structure/B2932373.png)

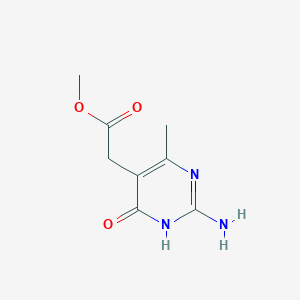

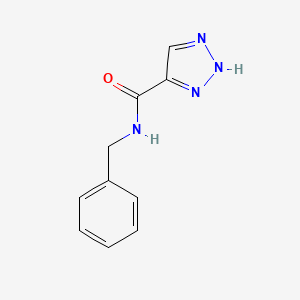

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C21H21NO6 and a molecular weight of 383.39 . The InChI key is RULINAWEYRMHHQ-SFHVURJKSA-N .Applications De Recherche Scientifique

Protective Group for Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the chemical structure of interest, is used as a protective group for hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. It offers compatibility with various acid- and base-labile protecting groups and can be removed under mild conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

The molecule has been utilized in the synthesis of thiazole derivatives, demonstrating its versatility in organic synthesis. This application highlights its potential in creating biologically active compounds and exploring new chemical spaces (Le & Goodnow, 2004).

Solid-Phase Peptide Synthesis

The Fmoc group, closely related to the compound , is also instrumental in the synthesis of peptides with difficult sequences. Its reversible protection of the amide bond facilitates the solid-phase synthesis of peptides, showcasing its critical role in modern peptide synthesis methodologies (Johnson et al., 1993).

Triazole-based Scaffolds

Research has explored the use of related compounds in the development of triazole-based scaffolds for the preparation of peptidomimetics or biologically active compounds. This application is pivotal in medicinal chemistry, offering a pathway to novel drug discovery and development (Ferrini et al., 2015).

Synthesis of N-alkylhydroxamic Acids

The chemical framework of interest has been applied in the efficient synthesis of N-alkylhydroxamic acids, indicating its utility in the production of diverse and structurally complex molecules. Such acids have implications in various fields, including medicinal chemistry and materials science (Mellor & Chan, 1997).

Mécanisme D'action

Mode of Action

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group . Fmoc groups are commonly used in peptide synthesis as a protective group for the amino group . The presence of this group suggests that EN300-6737847 may interact with proteins or peptides in the body .

Pharmacokinetics

The presence of the fmoc group may influence the compound’s solubility and stability, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of EN300-6737847’s action are currently unknown. Given the presence of the Fmoc group, it is possible that the compound could interfere with protein or peptide function, but this is purely speculative at this point .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The Fmoc group is known to be stable under a variety of conditions, suggesting that EN300-6737847 may also exhibit good stability .

Propriétés

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAHHXOIUMJEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)